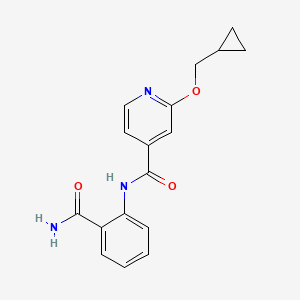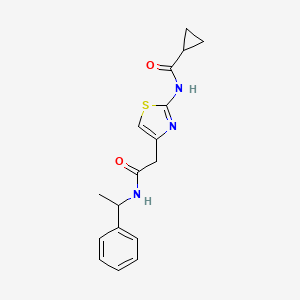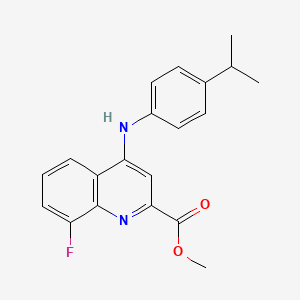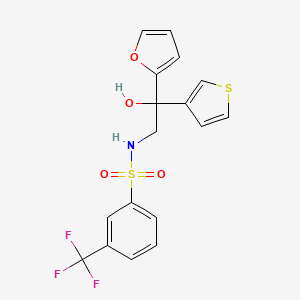
N-(2-carbamoylphenyl)-2-(cyclopropylmethoxy)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-carbamoylphenyl)-2-(cyclopropylmethoxy)isonicotinamide, commonly known as CPI-1189, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. CPI-1189 is a member of the isonicotinamide family of compounds and has been shown to possess anti-inflammatory, immunomodulatory, and neuroprotective properties.
Scientific Research Applications
Chemical Synthesis and Molecular Interactions
Synthesis of Spirocyclic Compounds
Isonicotinamides, including derivatives similar to N-(2-carbamoylphenyl)-2-(cyclopropylmethoxy)isonicotinamide, have been used in chemical reactions that result in the formation of spirocyclic compounds. These reactions involve cyclisation induced by an electrophile, leading to the dearomatisation of both nucleophilic and electrophilic heterocycles (Brice & Clayden, 2009).
Co-crystallization Studies
Research on co-crystallization involving isonicotinamide has illustrated its capacity to form complex crystal structures with other molecules. This is significant for understanding molecular interactions and designing new materials with desired properties (Lemmerer & Fernandes, 2012).
Biomedical Research Applications
Imaging Agents for Alzheimer's Disease
Isonicotinamide derivatives have been explored for their potential as positron emission tomography (PET) imaging agents. This research aims to develop new diagnostic tools for Alzheimer's disease, focusing on imaging the GSK-3 enzyme (Gao, Wang, & Zheng, 2017).
Xanthine Oxidase Inhibitors
N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives have been synthesized and evaluated for their ability to inhibit xanthine oxidase. This research is part of efforts to develop new treatments for diseases like gout, demonstrating the compound's potential therapeutic applications (Zhang, Li, Wang, Sun, Wu, Zhang, & Meng, 2017).
properties
IUPAC Name |
N-(2-carbamoylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c18-16(21)13-3-1-2-4-14(13)20-17(22)12-7-8-19-15(9-12)23-10-11-5-6-11/h1-4,7-9,11H,5-6,10H2,(H2,18,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRCRBCQOBXCPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-2-(cyclopropylmethoxy)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2398129.png)
![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2398130.png)
![N-(4-chlorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2398134.png)

![N-(4-methoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2398138.png)

![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)
![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)


![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)


![4-(5-{[Cyano(3-ethylphenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)benzonitrile](/img/structure/B2398151.png)